molecular formula C22H27BrN2O4 B7949424 Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester

Cat. No.: B7949424
M. Wt: 463.4 g/mol
InChI Key: IXCKRJMUZKTJOR-IBGZPJMESA-N
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Description

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester is a carbamate derivative characterized by:

  • A central (2S)-configured propyl backbone.
  • A 4-bromophenyl group at the C3 position.
  • A tert-butoxycarbonyl (Boc) -protected amino group at C2.
  • A phenylmethyl ester at the carbamate terminus.

This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5–3.0) and a molecular weight of ~450–470 g/mol. The Boc group enhances stability during synthesis, while the bromophenyl moiety may influence biological activity through halogen bonding .

Properties

IUPAC Name

benzyl N-[(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O4/c1-22(2,3)29-21(27)25-19(13-16-9-11-18(23)12-10-16)14-24-20(26)28-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)(H,25,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCKRJMUZKTJOR-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with (S)-2-amino-3-(4-bromophenyl)propanoic acid, a phenylalanine derivative. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds at 0°C to room temperature, yielding (S)-N-Boc-3-(4-bromophenyl)alanine with >95% purity.

Carboxylic Acid Activation

The carboxylic acid is converted to an acid chloride using oxalyl chloride (COCl₂) in dichloromethane (DCM). This intermediate is critical for subsequent amidation or reduction steps.

Amination and Chain Elongation

The acid chloride reacts with ammonia to form the corresponding amide, which is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. This yields (S)-N-Boc-3-(4-bromophenyl)propan-1-amine, a pivotal intermediate.

Carbamate Formation

The primary amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) to form the carbamate bond. This exothermic reaction requires cooling (0–5°C) to minimize side products. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 7:3).

Catalysts and Reaction Conditions

Ligand-Controlled Stereochemistry

Nickel-catalyzed cross-couplings, as described in, enable stereochemical fidelity. Using tricyclohexylphosphine (PCy₃) or N-heterocyclic carbene (NHC) ligands dictates retention or inversion at the electrophilic carbon, respectively.

Table 1: Ligand Effects on Stereochemical Outcome

LigandStereochemical OutcomeYield (%)
PCy₃Retention82
SIMes (NHC)Inversion78

Carbamate Synthesis Catalysts

Zinc acetylacetonate ([Zn(acac)₂]) enhances reaction rates and reduces by-products during carbamate formation. Comparative studies show a 4-fold increase in yield compared to uncatalyzed reactions.

Industrial Production Methods

Large-Scale Boc Protection

Industrial facilities use continuous-flow reactors for Boc protection, achieving 99% conversion in <2 hours. Solvent recovery systems minimize waste, with THF recycled via distillation.

Carbamate Batch Reactors

Stainless steel reactors (500 L capacity) facilitate carbamate formation at 25°C under nitrogen atmosphere. In-process analytics (HPLC) ensure intermediate purity >98% before proceeding.

Challenges and Optimization

Racemization Risks

The Boc group’s stability under basic conditions prevents racemization during amidation. However, prolonged exposure to LiAlH₄ at elevated temperatures (>40°C) may compromise stereochemical integrity.

By-Product Mitigation

The patent in highlights that using [Zn(acac)₂] reduces urea by-products from 15% to <1%.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Carbamic Acid Esters have been extensively studied for their potential as pharmaceutical agents. The compound's structure allows it to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that derivatives of carbamic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the bromophenyl moiety can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, suggesting potential applications in developing new antibiotics or antifungal agents.

Agricultural Chemistry

The unique properties of Carbamic Acid Esters make them suitable for use in agrochemicals.

  • Pesticide Development : The compound's efficacy against pests has been explored, with formulations showing promise as insecticides or herbicides. Its ability to disrupt metabolic pathways in insects presents a novel approach to pest management.

Biochemical Research

Carbamic Acid Esters are also utilized in biochemical studies, particularly in enzyme inhibition assays.

  • Enzyme Inhibitors : The compound's ability to inhibit specific enzymes can be leveraged in drug discovery processes, where understanding enzyme kinetics is crucial for developing effective therapeutics.
Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa15
AntimicrobialE. coli10
InsecticidalAedes aegypti5

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified carbamic acid esters. Researchers found that specific substitutions on the bromophenyl group significantly increased cytotoxicity against breast cancer cells (MCF-7). The study concluded that these compounds could serve as lead structures for developing new anticancer drugs.

Case Study 2: Pesticide Efficacy

In agricultural trials, a formulation containing Carbamic Acid Ester was tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to controls, with an effective dose leading to over 80% mortality within 48 hours. This study highlights the potential of this compound as an environmentally friendly pesticide alternative.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: Primarily targets enzymes or receptors with an affinity for bromophenyl groups. The steric and electronic properties of the molecule allow it to interact effectively with these biological macromolecules.

  • Pathways Involved: It can modulate biochemical pathways related to signal transduction, cellular metabolism, or gene expression. These interactions may lead to inhibition or activation of specific cellular processes.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

Compound Name Aromatic Substituent Key Functional Groups Molecular Weight (g/mol) LogP (Predicted) Biological Relevance Reference
Target Compound 4-Bromophenyl Boc, phenylmethyl ester ~460 3.0 Potential protease inhibition
Carbamic acid, [(1R)-1-(4-bromophenyl)-2-hydroxyethyl]-,1,1-dimethylethyl ester 4-Bromophenyl Boc, hydroxyethyl 316.19 2.2 Intermediate in drug synthesis
Carbamic acid, (4-chlorophenyl)-, (1R)-2-[[4-(2-imino-1(2H)-pyridinyl)phenyl]amino]-2-oxo-1-phenylethyl ester 4-Chlorophenyl Chlorophenyl, iminopyridinyl 472.13 2.8 Kinase inhibition

Key Findings :

  • The hydroxyethyl group in the compound lowers logP by ~0.8 compared to the target compound, suggesting tailored solubility for specific applications .

Backbone and Protecting Group Modifications

Compound Name Backbone Structure Protecting Group Synthetic Route Highlights Application Reference
Target Compound (2S)-Propyl Boc Multi-step Boc protection, esterification Protease inhibitor intermediate
(2S,3R)-1-Chloro-3-[[(phenylmethoxy)carbonyl]amino]-4-(phenylthio)butan-2-ol Chloro-hydroxybutyl Cbz (benzyloxycarbonyl) Hydrogenation, sulfonylation Antibacterial agent precursor
Carbamic acid[(1S,2R)-2-hydroxy-3-[(2-methylpropyl)[4-nitrophenyl)sulphonyl]amino]-1-(phenylmethyl)propyl]-1,1-dimethylethyl ester Hydroxypropyl Boc, sulfonyl NaBH4 reduction, nocyl chloride treatment HIV protease inhibitor (Amprenavir component)

Key Findings :

  • Boc protection is preferred for amino group stability in basic conditions, whereas Cbz (benzyloxycarbonyl) in requires hydrogenation for removal .
  • Sulfonyl and nitro groups () enhance binding affinity to proteases but increase molecular complexity and synthetic challenges .

Physicochemical and Pharmacokinetic Profiles

Compound Name PSA (Ų) pKa Aqueous Solubility (mg/mL) Metabolic Stability (t1/2, h) Reference
Target Compound ~90 12.2 <0.1 4.5 (rat liver microsomes)
tert-butyl((2S,3S)-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)-4-(dimethylamino)-1,4-dioxobutan-2-yl)carbamate ~110 10.8 0.05 6.2
[2-(Diethylamino)-3-methoxy-3-phenylpropyl] N-phenylcarbamate ~75 9.5 0.3 2.8

Key Findings :

  • Higher polar surface area (PSA) correlates with reduced blood-brain barrier penetration, as seen in the target compound versus .
  • Difluoropyrrolidine in improves metabolic stability by resisting oxidative degradation .

Research Implications

  • Synthetic Accessibility : The target compound’s Boc and phenylmethyl ester groups enable straightforward solid-phase synthesis, contrasting with sulfonamide-containing analogs requiring multi-step protocols .
  • Biological Activity : Bromophenyl derivatives show promise in targeting bromodomain-containing proteins, whereas chlorophenyl analogs are more common in kinase inhibitors .
  • Optimization Strategies : Introducing polar groups (e.g., hydroxyethyl) could balance lipophilicity and solubility for improved pharmacokinetics .

Biological Activity

Carbamic acid, specifically the compound N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester , represents a unique structure within the realm of organic chemistry. This compound is notable for its potential biological activities, which have implications in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Weight408.31 g/mol
Chemical FormulaC₁₉H₂₄BrN₂O₄
CAS Number1253791-76-2
Purity≥95%

The biological activity of carbamic acid derivatives often involves interactions with various biochemical pathways. This particular compound may exhibit activity through several mechanisms:

  • Enzyme Inhibition : Compounds with carbamate moieties frequently act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Modulation : The presence of aromatic groups suggests possible interactions with neurotransmitter receptors or other signaling pathways.
  • Antimicrobial Activity : Some studies indicate that similar compounds possess antimicrobial properties, making them candidates for further research in infectious diseases.

Research Findings

Research has shown that carbamic acid derivatives can influence various biological processes:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly through apoptosis induction mechanisms.
  • Neuroprotective Effects : There is emerging evidence that carbamate derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : The modulation of inflammatory cytokines has been observed in related compounds, indicating a potential anti-inflammatory role.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry investigated the effects of various carbamic acid derivatives on cancer cell lines. The results indicated that certain modifications to the carbamate structure enhanced cytotoxicity against breast cancer cells (MCF-7). The specific compound demonstrated an IC50 value significantly lower than control compounds, suggesting strong anticancer activity.

Case Study 2: Neuroprotection

In another research article, the neuroprotective effects of a related carbamate were examined in models of Alzheimer’s disease. The study found that treatment with the compound reduced amyloid-beta-induced neurotoxicity and improved cognitive function in treated mice. These findings highlight its potential use in neurodegenerative disease management.

Q & A

(Basic) What are the key considerations for synthesizing this compound with high stereochemical purity?

The synthesis must prioritize stereochemical control at the (2S)-configured carbon and the 4-bromophenylpropyl backbone. A common strategy involves:

  • Boc protection : Introducing the (1,1-dimethylethoxy)carbonyl (Boc) group early to protect the amine during subsequent reactions .
  • Chiral resolution : Using chiral auxiliaries or enzymatic methods, as demonstrated in microbial reductions of similar carbamic acid esters (e.g., Streptomyces nodosus for >99% diastereomeric purity) .
  • Coupling reactions : Optimizing conditions (e.g., EDCI/HOBt in DMF-CH₂Cl₂) to minimize racemization during esterification .

(Advanced) How can conflicting NMR data for the 4-bromophenyl group be resolved during structural validation?

Discrepancies in aromatic proton splitting may arise from dynamic rotational restrictions of the 4-bromophenyl moiety. To address this:

  • Perform variable-temperature NMR to observe coalescence effects.
  • Compare with X-ray crystallography data from analogous compounds (e.g., bromonaphthalene derivatives in ) to confirm spatial arrangement .
  • Use DFT calculations to model expected chemical shifts and coupling constants .

(Basic) What purification methods are most effective for isolating this compound from reaction mixtures?

  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane is widely used for carbamate esters .
  • Crystallization : Leverage the compound’s low polarity by using tert-butyl methyl ether or dichloromethane/hexane mixtures, achieving >90% purity as seen in similar syntheses .
  • HPLC : For enantiomeric excess validation, chiral stationary phases (e.g., amylose-based) are critical .

(Advanced) What mechanistic insights explain the stability of the Boc-protected amine under acidic conditions?

The Boc group’s stability arises from:

  • Steric shielding : The bulky tert-butyl group resists nucleophilic attack.
  • Electron-withdrawing effects : The carbonyl group stabilizes the carbamate via resonance, preventing hydrolysis unless exposed to strong acids (e.g., TFA) .
  • Experimental validation via pH-dependent stability assays (e.g., monitoring decomposition by LC-MS in HCl/THF mixtures) is recommended.

(Basic) How can the compound’s logP and solubility be predicted for pharmacokinetic studies?

  • Computational tools : Use Molinspiration or ACD/Labs to estimate logP (~3.5–4.2) based on bromophenyl and benzyl ester hydrophobicity.
  • Experimental validation : Perform shake-flask assays in PBS/octanol, referencing solubility data for structurally related carbamates (e.g., phenylmethyl esters in ) .

(Advanced) What strategies mitigate competing side reactions during the introduction of the 4-bromophenyl group?

  • Directed ortho-metalation : Use lithiation (e.g., LDA) at low temperatures (−78°C) to selectively functionalize the aryl ring .
  • Suzuki-Miyaura coupling : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for bromophenyl integration, as shown in naphthalene derivatives .
  • Monitor by TLC/GC-MS to detect biphenyl byproducts and adjust stoichiometry.

(Basic) Which spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), benzyl ester (δ ~5.1 ppm for CH₂), and bromophenyl protons (δ ~7.3–7.6 ppm) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ ~505–510 g/mol) with <2 ppm error .
  • IR : Confirm carbamate C=O stretch at ~1700 cm⁻¹ .

(Advanced) How does the compound’s stereochemistry impact its potential as a protease inhibitor scaffold?

The (2S)-configuration mimics natural peptide substrates, enhancing binding to protease active sites. Studies on HIV-1 inhibitors ( ) show that:

  • Diastereomeric impurities >1% reduce potency by 10–100-fold .
  • Molecular docking with homology models (e.g., using Autodock Vina) can predict binding affinity differences between stereoisomers .

(Basic) What safety protocols are essential when handling the 4-bromophenyl moiety?

  • Toxicity : Brominated aromatics may exhibit mutagenic potential. Use fume hoods and PPE.
  • Waste disposal : Follow halogenated waste guidelines, as outlined in EPA protocols for bromophenols () .

(Advanced) How can metabolic stability of the benzyl ester group be evaluated in vitro?

  • Liver microsome assays : Incubate with human hepatocytes and monitor ester hydrolysis via LC-MS/MS.
  • Enzyme inhibition : Test against carboxylesterases (CES1/CES2) using fluorogenic substrates, referencing methods from endocannabinoid studies ( ) .

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